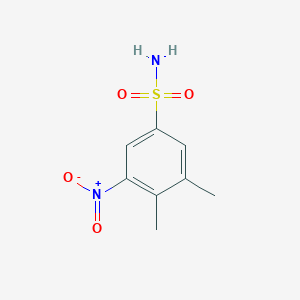![molecular formula C18H13Cl2N3O B2643901 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol CAS No. 1808490-07-4](/img/structure/B2643901.png)
2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol is a complex organic compound that features a combination of chlorinated phenol and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol typically involves multiple steps, including halogenation, cross-coupling reactions, and condensation reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: A simpler chlorinated phenol with antimicrobial properties.
4-Chloro-3-methylphenol: Another chlorinated phenol used in disinfectants.
2,4-Dichloro-6-methylpyrimidine: A pyrimidine derivative used in various chemical syntheses.
Uniqueness
What sets 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol apart is its combination of phenol and pyrimidine structures, which may confer unique bioactivity and chemical reactivity. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-[2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c1-11-15(6-4-12-5-7-16(24)14(19)9-12)22-18(23-17(11)20)13-3-2-8-21-10-13/h2-10,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQTGASHXIBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C=CC3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
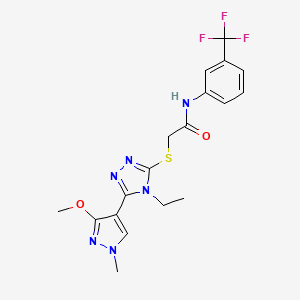
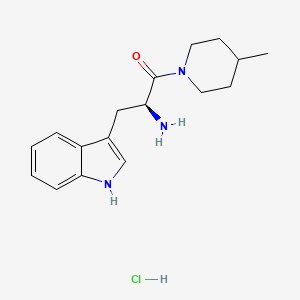
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
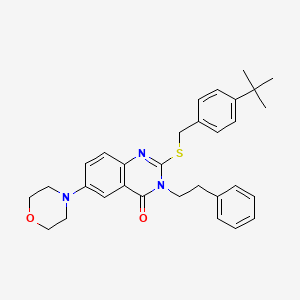
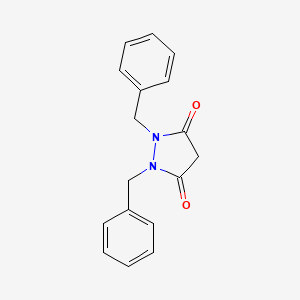
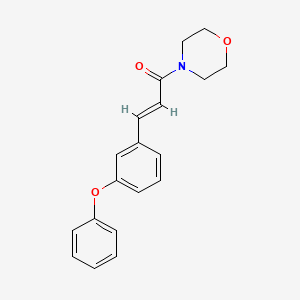
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2643836.png)
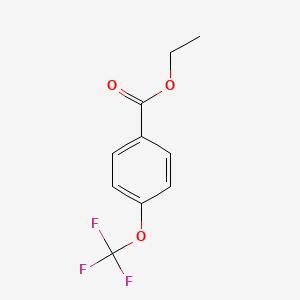
![N-(2-(6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2643839.png)
